

physical and chemical properties of Methyl 4-methyl-3,5-dinitrobenzoate

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Compound of Interest

Compound Name: *Methyl 4-methyl-3,5-dinitrobenzoate*

Cat. No.: *B1308606*

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Technical Guide: **Methyl 4-methyl-3,5-dinitrobenzoate**

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Core Physical and Chemical Properties of **Methyl 4-methyl-3,5-dinitrobenzoate**

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-methyl-3,5-dinitrobenzoate**, a nitroaromatic compound with potential applications in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers and scientists involved in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

Methyl 4-methyl-3,5-dinitrobenzoate is an ester derivative of benzoic acid. Its core structure consists of a benzene ring substituted with a methyl group, two nitro groups, and a methyl ester functional group.

Table 1: Chemical Identifiers of **Methyl 4-methyl-3,5-dinitrobenzoate**

Identifier	Value
IUPAC Name	methyl 4-methyl-3,5-dinitrobenzoate[1]
CAS Number	49592-71-4[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₆ [1]
Molecular Weight	240.17 g/mol [1]
Canonical SMILES	<chem>CC1=C(C=C(C=C1--INVALID-LINK--[O-])C(=O)OC)--INVALID-LINK--[O-]</chem> [1]
InChI	InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3[1]
InChIKey	GQPWXQIRPQMEIJ-UHFFFAOYSA-N[1]

Table 2: Physical Properties of **Methyl 4-methyl-3,5-dinitrobenzoate**

Property	Value	Source
Melting Point	Not available (precursor 4-Methyl-3,5-dinitrobenzoic acid: 155-158 °C)[2]	Experimental (for precursor)
Boiling Point	359.8 ± 37.0 °C	Predicted
Density	1.599 ± 0.06 g/cm ³	Predicted
XLogP3	1.7	Computed[1]
Hydrogen Bond Donor Count	0	Computed[1]
Hydrogen Bond Acceptor Count	6	Computed[1]
Rotatable Bond Count	3	Computed[1]
Exact Mass	240.03823598 Da	Computed[1]
Monoisotopic Mass	240.03823598 Da	Computed[1]
Topological Polar Surface Area	118 Å ²	Computed[1]
Heavy Atom Count	17	Computed[1]

Synthesis

The synthesis of **Methyl 4-methyl-3,5-dinitrobenzoate** can be achieved through the Fischer esterification of its corresponding carboxylic acid, 4-methyl-3,5-dinitrobenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from the general procedure for the synthesis of similar methyl esters.

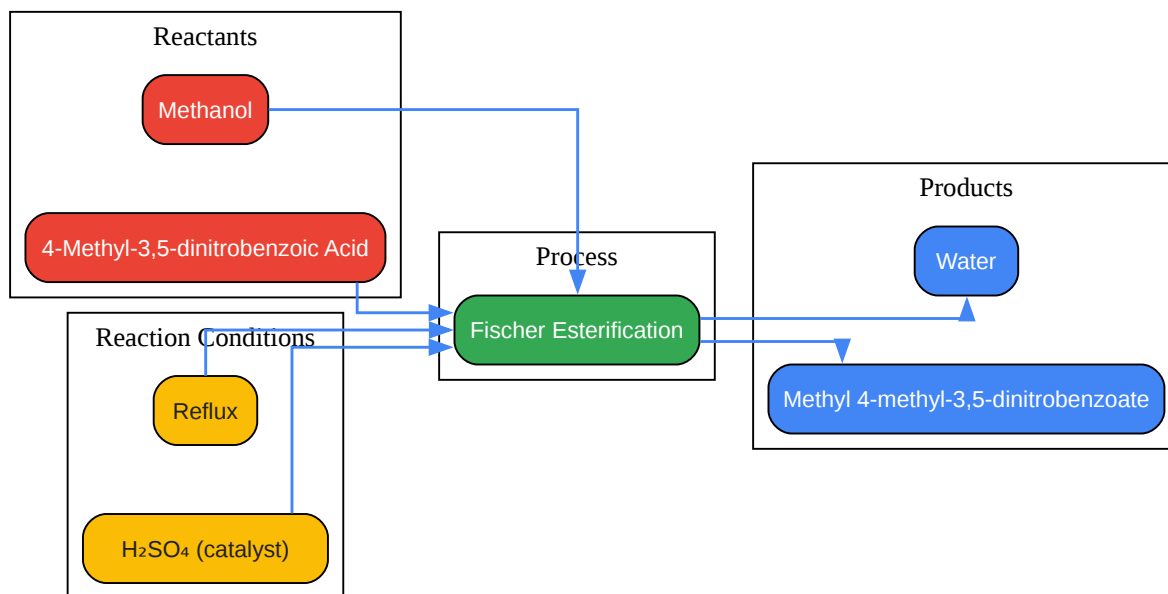
Materials:

- 4-methyl-3,5-dinitrobenzoic acid
- Methanol (anhydrous)

- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3,5-dinitrobenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **Methyl 4-methyl-3,5-dinitrobenzoate** can be purified by recrystallization or column chromatography.



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Caption: Synthesis of **Methyl 4-methyl-3,5-dinitrobenzoate** via Fischer Esterification.

Spectroscopic Properties (Predicted)

While experimental spectra for **Methyl 4-methyl-3,5-dinitrobenzoate** are not readily available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for **Methyl 4-methyl-3,5-dinitrobenzoate**

Technique	Predicted Features
^1H NMR	- Aromatic protons (2H, singlet or two closely spaced doublets) in the range of 8.5-9.0 ppm. - Methyl ester protons (3H, singlet) around 4.0 ppm. - Aromatic methyl protons (3H, singlet) around 2.5 ppm.
^{13}C NMR	- Carbonyl carbon of the ester at ~165 ppm. - Aromatic carbons attached to nitro groups at ~148 ppm. - Other aromatic carbons between 120-140 ppm. - Methyl ester carbon at ~53 ppm. - Aromatic methyl carbon at ~20 ppm.
IR Spectroscopy	- Strong C=O stretching vibration of the ester around 1720-1730 cm^{-1} . - Asymmetric and symmetric NO_2 stretching vibrations around 1530-1550 cm^{-1} and 1340-1360 cm^{-1} , respectively. - C-O stretching of the ester around 1250-1300 cm^{-1} . - Aromatic C-H and C=C stretching vibrations in their characteristic regions.
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 240$. - Fragmentation pattern may show loss of the methoxy group ($-\text{OCH}_3$, $m/z = 209$), the carboxyl methyl group ($-\text{COOCH}_3$, $m/z = 181$), and nitro groups ($-\text{NO}_2$, $m/z = 194$ and 148).

Reactivity and Potential Applications in Drug Development

Nitroaromatic compounds are known for their diverse biological activities, which are often linked to the bioreduction of the nitro group.

Chemical Reactivity

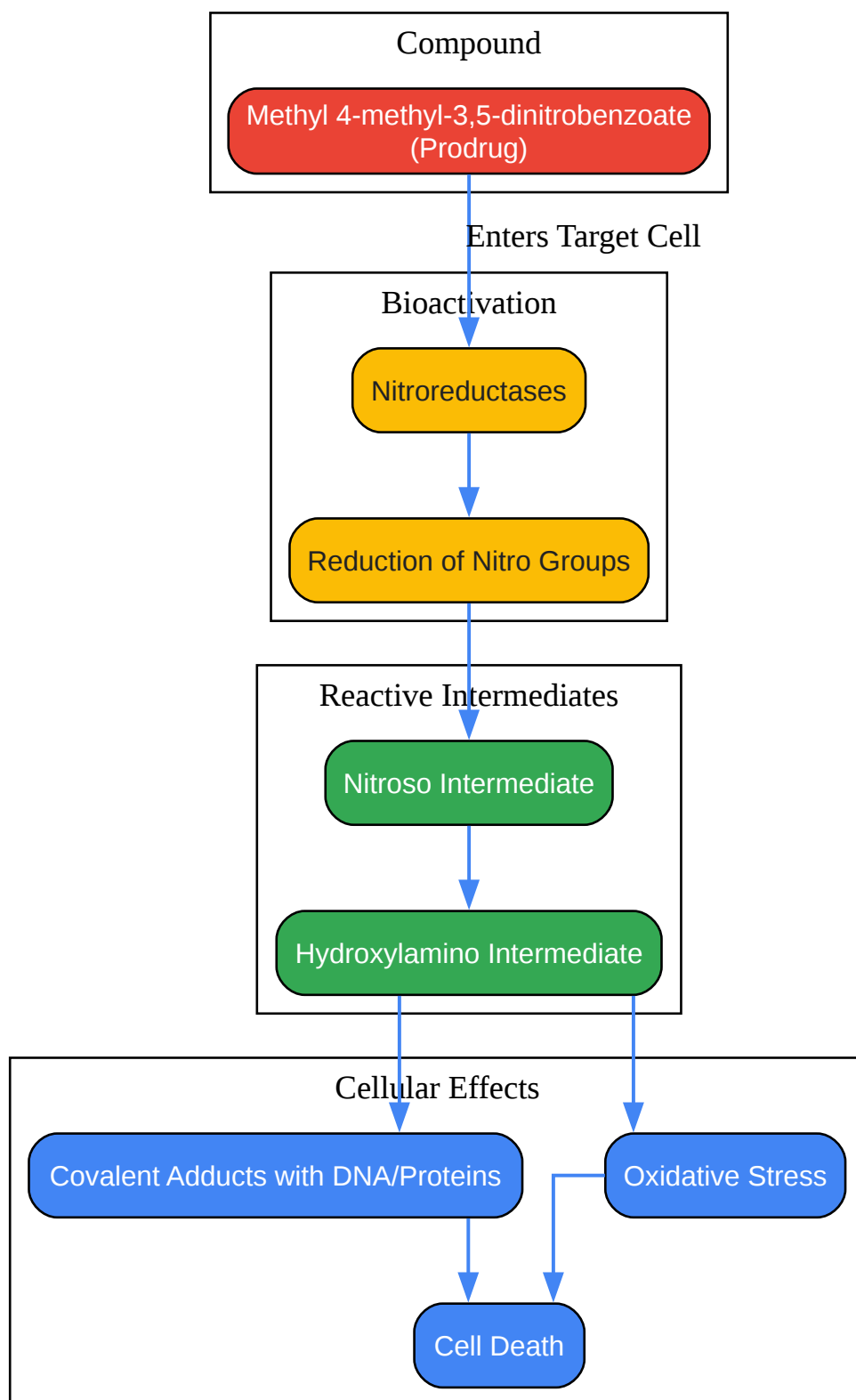
The electron-withdrawing nature of the two nitro groups makes the aromatic ring of **Methyl 4-methyl-3,5-dinitrobenzoate** electron-deficient. This facilitates nucleophilic aromatic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Potential Therapeutic Relevance

The presence of nitro groups is a key feature in several approved drugs with antibacterial, antiprotozoal, and anticancer activities. The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells or microorganisms to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules like DNA and proteins.

Given this precedent, **Methyl 4-methyl-3,5-dinitrobenzoate** could be investigated for its potential as:

- An antimicrobial agent: Its ability to undergo bioreduction could lead to cytotoxic effects in bacteria or fungi.
- A prodrug: The dinitrobenzoate moiety could be used to mask a pharmacologically active molecule, potentially improving its pharmacokinetic properties.



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References

- 1. scielo.br [scielo.br]
- 2. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and *In Silico* Studies - ProQuest [proquest.com]
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